molecular formula C13H12N2O2S B4007240 2-methyl-N-1,3-thiazol-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide

2-methyl-N-1,3-thiazol-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide

Cat. No. B4007240
M. Wt: 260.31 g/mol
InChI Key: ZRBQZXRFNTYUEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves cyclocondensation reactions, condensation with thioglycolic acid, and reactions with substituted aromatic aldehydes. For example, a series of derivatives were synthesized through cyclocondensation of carbohydrazones with thioglycolic acid in DMF, and condensation of carbohydrazide with substituted aromatic aldehydes in ethanol (Idrees, Kola, & Siddiqui, 2019). These methods may provide a foundation for the synthesis of the specific compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using IR, NMR (1H, 13C), and MS spectra, confirming the formation of the desired structures. For instance, the novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was characterized by IR, 1H NMR, and MS spectra (Tang Li-jua, 2015). These techniques are crucial for determining the structure of "2-methyl-N-1,3-thiazol-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide".

Chemical Reactions and Properties

Related compounds exhibit a variety of chemical behaviors, such as gelation behavior influenced by methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020). These insights may inform the chemical reactivity and properties of the compound under study.

Physical Properties Analysis

The physical properties of similar compounds, including stability, gelation behavior, and molecular interactions, have been investigated to understand their behavior in different environments. The gelation behavior of N-(thiazol-2-yl) benzamide derivatives, for instance, provides clues about the physical properties that could be expected from the compound .

Chemical Properties Analysis

The chemical properties of structurally related compounds can be inferred from their synthesis and molecular structure analyses. For example, the influence of the heteroaryl fragment on the potency of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides provides insight into the chemical behavior of the compound (Allan et al., 2009).

Scientific Research Applications

Synthesis and Characterization

Researchers have been keen on synthesizing and characterizing derivatives of benzofuran, given their potential biological and chemical applications. A notable study involves the synthesis of benzofuran-2-yl derivatives with excellent yields through cyclocondensation reactions, indicating a robust interest in exploring the structural nuances and reactivity of such compounds (Idrees et al., 2020). Similarly, the disposition and metabolism of a novel orexin receptor antagonist, showcasing a benzofuran compound's metabolic pathway, highlights the compound's pharmacokinetic properties (Renzulli et al., 2011).

Antimicrobial Applications

Benzofuran derivatives have demonstrated significant antimicrobial properties. For instance, a series of benzofuran-2-yl derivatives were synthesized and screened for their in vitro antibacterial activity against various pathogenic bacteria, showcasing their potential as antimicrobial agents (Idrees et al., 2019). This reflects the potential of 2-methyl-N-1,3-thiazol-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide derivatives in contributing to the development of new antimicrobial drugs.

Anticancer and Anti-HIV Activities

The exploration of benzofuran derivatives extends to their anticancer and anti-HIV activities. Studies have shown that novel benzofuran derivatives possess potential anti-HIV-1, anticancer, and antimicrobial activities, suggesting their versatility as therapeutic agents (Rida et al., 2006). Moreover, the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, another closely related compound, as new building blocks in drug discovery, highlights the ongoing efforts to leverage these structures for developing novel therapeutic agents (Durcik et al., 2020).

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, benzofuran and thiazol derivatives have shown promising applications. For example, N-(thiazol-2-yl) benzamide derivatives have been synthesized and investigated for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior, which is crucial for developing new materials (Yadav & Ballabh, 2020).

properties

IUPAC Name

2-methyl-N-(1,3-thiazol-2-yl)-2,3-dihydro-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-8-6-10-7-9(2-3-11(10)17-8)12(16)15-13-14-4-5-18-13/h2-5,7-8H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBQZXRFNTYUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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